
2-(3-Chloropyridin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropyridin-4-yl)ethanamine (2-CPA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a member of the pyridine family, which is composed of five-membered heterocyclic compounds containing one nitrogen atom. 2-CPA is a versatile compound that has been used in the synthesis of various drugs, as a reagent in analytical methods, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyridine Derivatives
The review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of pyridine derivatives, including 2-(3-Chloropyridin-4-yl)ethanamine, highlighting its preparation, properties, and potential in forming complex compounds. The focus is on the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities of such compounds, suggesting areas for further investigation into unknown analogues Boča, Jameson, & Linert, 2011.
Ionic Liquid Membranes for Gas Separations
Scovazzo (2009) discusses the application of room temperature ionic liquids (RTILs), potentially related to derivatives like this compound, in gas separations. The paper evaluates the performance of supported ionic liquid membranes (SILMs) for CO2/N2 and CO2/CH4 separations, offering a critical perspective on future research directions to enhance SILMs' efficiency and selectivity through modifications and the use of RTILs with smaller molar volumes Scovazzo, 2009.
Organochlorine Impact on Aquatic Environments
Krijgsheld & Gen (1986) review the impact of organochlorine compounds, similar in structure to this compound, on the aquatic environment. The study assesses the moderate toxic effects of chlorophenols to both mammalian and aquatic life, highlighting the significance of understanding the environmental behavior of such compounds to mitigate their adverse effects Krijgsheld & Gen, 1986.
Dopamine D2 Receptor Ligands
Jůza et al. (2022) review the role of dopamine D2 receptor (D2R) ligands, including structures similar to this compound, in treating neuropsychiatric disorders. This comprehensive overview focuses on the therapeutic potential, pharmacology, and development of novel D2R ligands, showcasing the importance of structural moieties for high D2R affinity and the implications for treating disorders like schizophrenia and Parkinson's disease Jůza et al., 2022.
Metallation of Heteroaromatic Compounds
Marsais & Quéguiner (1983) delve into the metallation of π-deficient heteroaromatic compounds, including those related to this compound. The paper discusses the regioselectivity and conditions for successful metallation, providing a basis for synthesizing disubstituted pyridines and enhancing our understanding of heterocyclic chemistry's complexities Marsais & Quéguiner, 1983.
Wirkmechanismus
Target of Action
Similar compounds like 1-(3-chloropyridin-2-yl)ethan-1-amine and 2-(6-CHLOROPYRIDIN-3-YL)ETHANAMINE HCL are used in research, suggesting that 2-(3-Chloropyridin-4-yl)ethanamine may also interact with biological targets
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that this compound may also be involved in complex biochemical reactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
2-(3-chloropyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCZXGBCBNUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





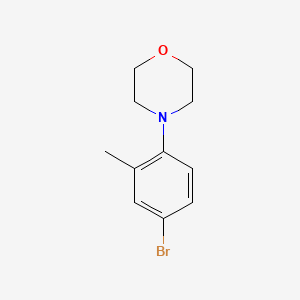
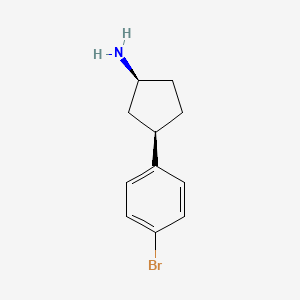

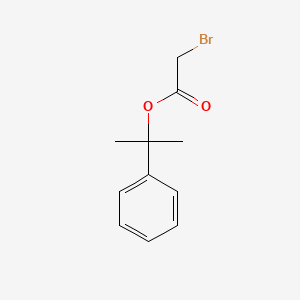
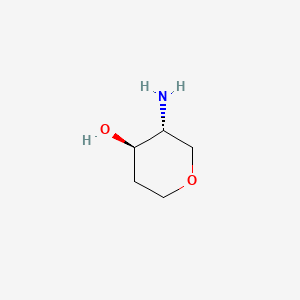
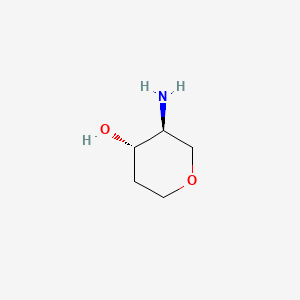
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)